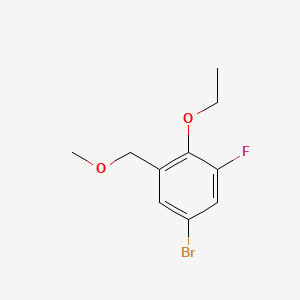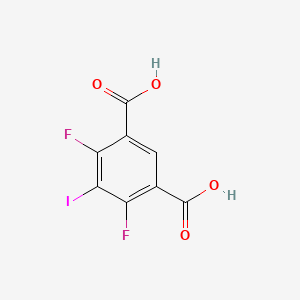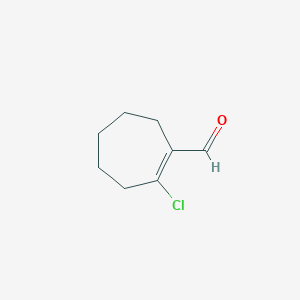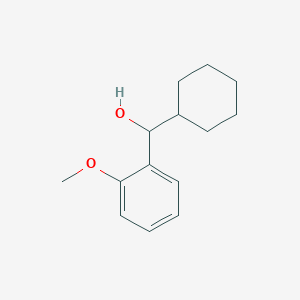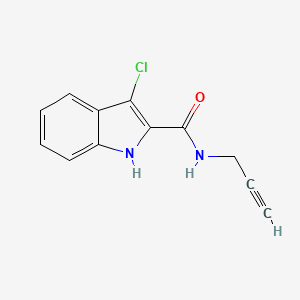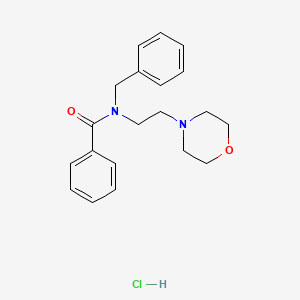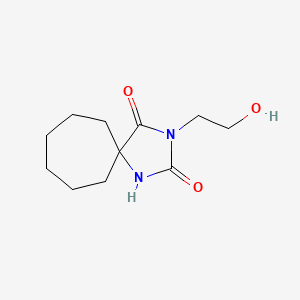
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- is a unique chemical compound characterized by its spirocyclic structure. This compound is part of a class of spiro compounds that have gained significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of both diaza and dione functionalities within the spirocyclic framework imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic anhydride or a diketone. The reaction conditions often require the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The dione functionalities can be reduced to corresponding diols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
科学研究应用
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.
Industry: Utilized in the development of advanced materials, including polymers and resins.
作用机制
The mechanism of action of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The diaza and dione functionalities allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The hydroxyl group also plays a role in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 1,3-Diazaspiro(4.6)undecane-2,4-dione
- 3-(4-morpholinylmethyl)-1,3-diazaspiro(4.6)undecane-2,4-dione
- 3-propyl-1,3-diazaspiro(4.6)undecane-2,4-dione
Uniqueness
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it distinct from other similar spiro compounds that may lack this functional group.
属性
CAS 编号 |
718-82-1 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C11H18N2O3/c14-8-7-13-9(15)11(12-10(13)16)5-3-1-2-4-6-11/h14H,1-8H2,(H,12,16) |
InChI 键 |
BYOKNGBWXFMPRS-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
